molecular formula C24H23NO4 B368455 3-Hydroxy-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879044-37-8

3-Hydroxy-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B368455
CAS No.: 879044-37-8
M. Wt: 389.4g/mol
InChI Key: PXCQDGCPCJIMHI-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a hydroxy group at position 3, a 2-oxopropyl substituent, and a 3-(naphthalen-2-yloxy)propyl chain at position 1. The naphthalene moiety introduces significant hydrophobicity, while the 2-oxopropyl group may contribute to electrophilic reactivity.

Properties

IUPAC Name

3-hydroxy-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-17(26)16-24(28)21-9-4-5-10-22(21)25(23(24)27)13-6-14-29-20-12-11-18-7-2-3-8-19(18)15-20/h2-5,7-12,15,28H,6,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCQDGCPCJIMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC4=CC=CC=C4C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(3-(Naphthalen-2-yloxy)propyl)indoline-2,3-dione

The N-alkylation of isatin (indoline-2,3-dione) with 3-(naphthalen-2-yloxy)propyl bromide is a critical first step. Adapted from methodologies in, this reaction employs potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) under nitrogen atmosphere:

Isatin+3-(naphthalen-2-yloxy)propyl bromideK2CO3,DMF1-(3-(naphthalen-2-yloxy)propyl)indoline-2,3-dione\text{Isatin} + \text{3-(naphthalen-2-yloxy)propyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(3-(naphthalen-2-yloxy)propyl)indoline-2,3-dione}

Optimization Notes :

  • Solvent : DMF enhances nucleophilicity and facilitates SN2 displacement.

  • Temperature : Room temperature (25°C) minimizes side reactions like hydrolysis.

  • Yield : 75–80% after silica gel chromatography (eluent: petroleum ether/ethyl acetate, 10:1).

Stereochemical Considerations and Resolution

Chiral Synthesis via Asymmetric Catalysis

The stereogenic center at position 3 necessitates enantioselective methods. While microbial synthesis by Enterocloster sp. RD014215 produces the (S) -enantiomer, chemical approaches employ chiral auxiliaries or organocatalysts . For example, L-proline in THF at -20°C induces enantiomeric excess (ee) >90%.

Characterization :

  • Optical Rotation : [α]D25=+32.5[α]_D^{25} = +32.5^\circ (c = 0.1, MeOH), consistent with literature.

  • Chiral HPLC : Chiralpak IC column, hexane/isopropanol (80:20), retention time = 12.3 min.

Purification and Analytical Validation

Chromatographic Techniques

Final purification involves flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization from ethanol.

Spectroscopic Data :

  • IR (KBr) : 3520 cm⁻¹ (O-H), 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (NHCO).

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.62 (t, 2H, CH₂), 3.97 (t, 2H, N-CH₂), 6.9–8.4 (m, 12H, Ar-H).

  • MS (ESI) : m/z 409.18 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity
K₂CO₃/DMF Alkylation7895Racemic
Piperidine/Ethanol6590Low
Microbial Synthesis4085(S)-Enantiomer

Trade-offs : Chemical synthesis offers higher yields, while microbial routes provide enantiopure products.

Industrial Scalability and Environmental Impact

Solvent Recycling and Waste Management

  • DMF Recovery : Distillation reclaims >90% solvent, reducing environmental footprint.

  • Byproduct Mitigation : Aqueous workups minimize halogenated waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Analog: 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-indol-2-one (CAS 107864-79-9)

Key Differences :

  • Substituent at Position 1 : The propyl group (CH2CH2CH3) replaces the naphthalen-2-yloxypropyl chain.
  • Impact: Reduced hydrophobicity and molecular weight (C14H17NO3 vs. C24H23NO4 for the target compound).
  • Applications : Described as a "unique structure" for therapeutic agent design, though specific activities are unspecified .
Property Target Compound CAS 107864-79-9
Molecular Formula C24H23NO4 C14H17NO3
Key Substituent Naphthalen-2-yloxypropyl Propyl
Hydrophobicity (LogP)* High (estimated >4) Moderate (estimated ~2.5)

*LogP values are theoretical estimates based on substituent contributions.

Structural Analog: 3-Hydroxy-1-(3-(2-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one (BH46501, CAS 879046-69-2)

Key Differences :

  • Substituent at Position 1: 3-(2-Methoxyphenoxy)propyl replaces the naphthalen-2-yloxypropyl group.
  • Additional Modification : A methyl group at position 7 of the indolin-2-one core.
  • The methyl group may sterically hinder interactions with flat binding sites.
  • Applications: Not explicitly stated, but the methoxyphenoxy group is common in CNS-targeting drugs due to blood-brain barrier penetration .

Structural Analog: 3-Hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one

Key Differences :

  • Substituent at Position 1 : A piperidinylmethyl group replaces the naphthalen-2-yloxypropyl chain.
  • Impact: Introduction of a basic nitrogen in the piperidine ring increases water solubility at physiological pH.
  • Applications : Piperidine derivatives are prevalent in antipsychotic and analgesic agents .

Functional Analog: 3-(Naphthalen-1-ylimino)indolin-2-one

Key Differences :

  • Core Structure : An imine (C=N) replaces the hydroxy and 2-oxopropyl groups at position 3.
  • Substituent : Naphthalen-1-yl instead of naphthalen-2-yl.
  • Demonstrated antimicrobial activity in studies, suggesting the naphthalene moiety contributes to bioactivity .

Research Findings and Implications

Stability and Degradation

  • The hydroxy and oxo groups in the target compound may render it susceptible to oxidation or hydrolysis under acidic/alkaline conditions. In contrast, the imine-containing analog () showed stability in formulation studies, possibly due to conjugation effects .

Biological Activity

3-Hydroxy-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one is a compound of interest due to its potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and virology. This article compiles existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H21N1O4\text{C}_{20}\text{H}_{21}\text{N}_{1}\text{O}_{4}

Molecular Weight: 337.39 g/mol

SMILES Notation: CC(=O)C1=CC2=C(C=C1)C(=O)N(C2=C(C=C(C=C2)OCCCCC(=O)C)C)C

Antiviral Activity

Research indicates that compounds related to 3-hydroxy-indolin-2-one derivatives exhibit significant antiviral properties, particularly against HIV-1. In vitro studies demonstrated that certain analogs showed promising inhibition of HIV reverse transcriptase (RT), with IC50 values in the low micromolar range. For instance, compounds with halogen substitutions at specific positions on the oxindole ring enhanced antiviral potency significantly .

Anticancer Properties

The indolinone scaffold has been associated with various anticancer activities. A study focusing on spiro-3-indolin-2-one derivatives revealed that several synthesized compounds exhibited potent antiproliferative effects against multiple human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). For example, compound 6m demonstrated an IC50 value of approximately 3.597 μM against the MCF7 cell line, indicating strong antiproliferative activity compared to standard treatments like 5-fluorouracil .

The mechanism by which 3-hydroxy-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one exerts its biological effects is hypothesized to involve:

  • Inhibition of Enzymatic Activity: Particularly in viral replication processes.
  • Induction of Apoptosis: Through modulation of apoptotic pathways in cancer cells.
  • Targeting Specific Kinases: Such as EGFR and VEGFR, which are crucial in cancer cell proliferation and survival .

Case Studies

  • HIV Inhibition Study : A series of analogs based on the indolinone structure were synthesized and tested for their ability to inhibit HIV-1 RT. Compounds with specific substitutions showed enhanced antiviral activity, suggesting that structural modifications can lead to improved efficacy against viral targets .
  • Anticancer Efficacy : In a comparative study of various spiro-indolinone derivatives, compound 6m was highlighted for its superior efficacy against the HCT116 cell line, outperforming established chemotherapeutics in terms of potency .

Data Summary

Compound NameTargetIC50 (μM)Notes
Compound 6mMCF73.597Strong antiproliferative activity
Compound 6mHCT1163.236Higher efficacy than standard treatments
Indolinone DerivativeHIV RT InhibitionLow micromolar rangeEnhanced potency with halogen substitutions

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